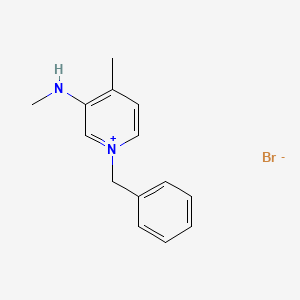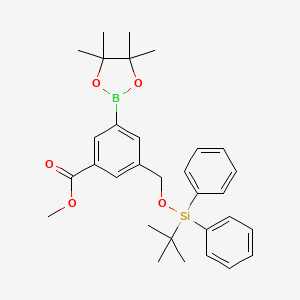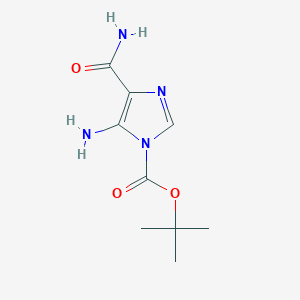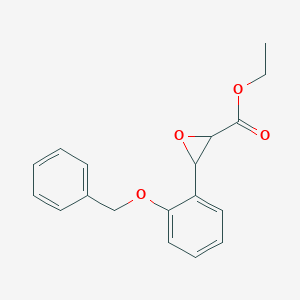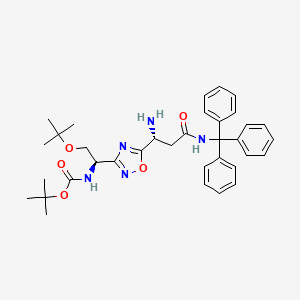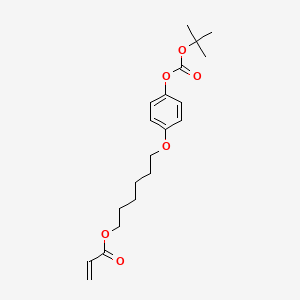
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acrylate group attached to a hexyl chain, which is further connected to a phenoxy group substituted with a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate typically involves a multi-step process:
Preparation of 6-bromohexyl acrylate: This intermediate can be synthesized by reacting 6-bromohexanol with acryloyl chloride in the presence of a base such as triethylamine.
Formation of 4-hydroxyphenyl tert-butyl carbonate: This compound is prepared by reacting 4-hydroxyphenol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like pyridine.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 6-bromohexyl acrylate and 4-hydroxyphenyl tert-butyl carbonate in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations would be essential.
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, leading to the formation of the corresponding phenol.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers or copolymers.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid in methanol).
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or UV light conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: 6-(4-hydroxyphenoxy)hexyl acrylate.
Polymerization: Poly(6-(4-((tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate).
Substitution: Various substituted phenoxyhexyl acrylates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is used as a monomer in the synthesis of functional polymers. These polymers can be tailored for specific properties by copolymerizing with other monomers.
Biology
The compound can be used to create biocompatible polymers for drug delivery systems. The Boc group provides a protective function that can be removed under physiological conditions to release active compounds.
Medicine
In medicine, polymers derived from this compound can be used in the development of medical devices, such as stents and catheters, due to their biocompatibility and mechanical properties.
Industry
Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to form cross-linked networks makes it valuable in creating durable and resistant materials.
Mechanism of Action
The mechanism by which 6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate exerts its effects is primarily through its polymerization and subsequent formation of cross-linked networks. The acrylate group undergoes free radical polymerization, leading to the formation of long polymer chains. The Boc group can be cleaved under acidic conditions, allowing for further functionalization or interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
6-(4-hydroxyphenoxy)hexyl acrylate: Lacks the Boc protective group, making it more reactive under certain conditions.
6-(4-methoxyphenoxy)hexyl acrylate: Contains a methoxy group instead of a Boc group, affecting its reactivity and applications.
6-(4-chlorophenoxy)hexyl acrylate:
Uniqueness
6-(4-((Tert-butoxycarbonyl)oxy)phenoxy)hexyl acrylate is unique due to the presence of the Boc group, which provides a protective function that can be selectively removed. This feature allows for controlled functionalization and makes it suitable for applications requiring biocompatibility and precise chemical modifications.
Properties
IUPAC Name |
6-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenoxy]hexyl prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O6/c1-5-18(21)24-15-9-7-6-8-14-23-16-10-12-17(13-11-16)25-19(22)26-20(2,3)4/h5,10-13H,1,6-9,14-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPNBXRLQKMHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)OCCCCCCOC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
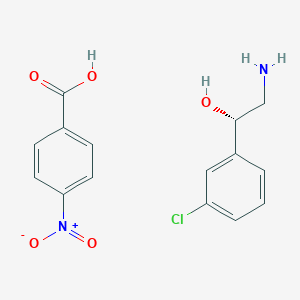
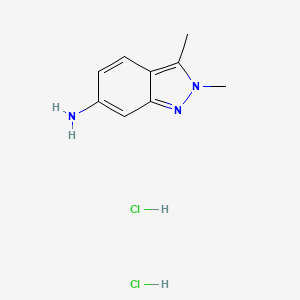
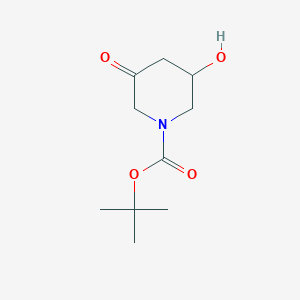
![2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one](/img/structure/B8090519.png)
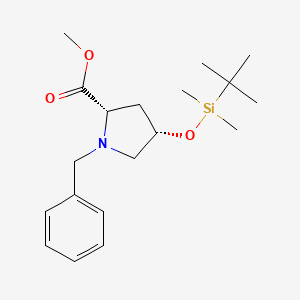

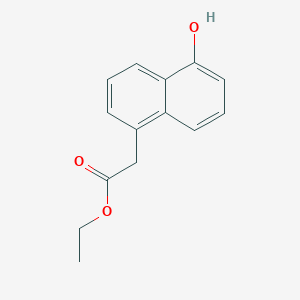
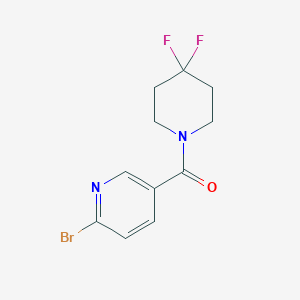
![5-tert-Butyl 2-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B8090541.png)
